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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B1669616 Get Quote

An In-depth Technical Guide to (R)-Crinecerfont: Chemical Properties, Mechanism of Action,

and Experimental Data

Introduction
(R)-Crinecerfont is the R-enantiomer of Crinecerfont, a potent, orally active, and selective non-

peptide Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist.[1][2][3] While its

counterpart, Crinecerfont (the S-enantiomer, also known as NBI-74788 or SSR-125543), has

been extensively studied and developed for the treatment of classic congenital adrenal

hyperplasia (CAH), (R)-Crinecerfont is primarily utilized in a research context.[1][4][5] This

guide provides a comprehensive overview of the chemical properties, mechanism of action,

and available experimental data related to Crinecerfont, which serves as the primary reference

for understanding its enantiomer. Crinecerfont was approved by the U.S. Food and Drug

Administration (FDA) in December 2024 under the brand name Crenessity for the treatment of

CAH.[4][6]

Chemical Properties and Data
The fundamental chemical and physical properties of (R)-Crinecerfont are identical to its S-

enantiomer, differing only in the spatial arrangement at the chiral center.
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Property Value Reference

CAS Number 2649012-21-3 [1]

IUPAC Name

(R)-4-(2-chloro-4-methoxy-5-

methylphenyl)-N-(2-

cyclopropyl-1-(3-fluoro-4-

methylphenyl)ethyl)-5-methyl-

N-(prop-2-yn-1-yl)thiazol-2-

amine

[3]

Molecular Formula C27H28ClFN2OS [3][4]

Molecular Weight 483.04 g/mol [3][4][7]

Monoisotopic Mass 482.1594906 Da [7]

InChI Key
IEAKXXNRGSLYTQ-

DEOSSOPVSA-N
[7][8]

Appearance Solid powder [3]

Purity >98% [3]

Solubility DMSO: 45 mg/mL (93.16 mM) [9]

Mechanism of Action: HPA Axis Modulation
Crinecerfont exerts its therapeutic effects by targeting the hypothalamic-pituitary-adrenal (HPA)

axis, which is dysregulated in congenital adrenal hyperplasia.[10]

In CAH, a deficiency in enzymes required for cortisol synthesis (most commonly 21-

hydroxylase) leads to low cortisol levels.[10][11] This lack of negative feedback prompts the

hypothalamus to secrete Corticotropin-Releasing Factor (CRF), which in turn stimulates the

pituitary gland to release excessive amounts of adrenocorticotropic hormone (ACTH).[7][10]

The overstimulation of the adrenal glands by ACTH results in the overproduction of adrenal

androgens and other steroid precursors.[7][10]

Crinecerfont is a selective CRF1 receptor antagonist.[7][9] By blocking the CRF1 receptors on

the pituitary gland, it directly inhibits the release of ACTH.[7][12] This reduction in ACTH leads
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to a downstream decrease in the production of adrenal androgens, helping to restore hormonal

balance without relying on supraphysiologic doses of glucocorticoids.[8][10][13]
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Caption: Mechanism of Action of (R)-Crinecerfont in the HPA Axis.

Experimental Protocols
Chemical Synthesis Overview
The synthesis of Crinecerfont relies on stereoselective coupling reactions to achieve the

desired enantiomeric purity.[8] While a detailed step-by-step protocol for (R)-Crinecerfont is
not publicly available, the key steps for the synthesis of the (S)-enantiomer are as follows:

Preparation of the Chiral Intermediate: The process starts with the synthesis of the (S)-2-

cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine intermediate. This is typically achieved via

asymmetric hydrogenation of a prochiral enamine precursor using a chiral ruthenium

catalyst.[8]
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Activation of Thiazole Amine: The 5-methyl-1,3-thiazol-2-amine derivative is activated. This

involves treatment with propiolic acid chloride in the presence of a base like triethylamine in

a solvent such as dichloromethane (DCM) at controlled temperatures (0–5°C).[8]

Nucleophilic Substitution: The activated thiazole is then reacted with the chiral amine

intermediate. This nucleophilic substitution reaction is typically carried out at room

temperature for approximately 12 hours to yield the final Crinecerfont product.[8]

Clinical Trial Methodology (Phase 3 - CAHtalyst Study)
The pivotal Phase 3 CAHtalyst study evaluated the efficacy and safety of Crinecerfont in adults

with classic CAH.[14][15] The protocol provides a framework for its biological and clinical

assessment.

Patient Population: 182 adults with a diagnosis of classic CAH due to 21-hydroxylase

deficiency.[14][15]

Study Design: A randomized, double-blind, placebo-controlled trial with a 2:1 allocation to

receive either Crinecerfont or a placebo for 24 weeks.[15]

Treatment Protocol:

Weeks 1-4 (Stable Glucocorticoid Period): Patients' existing glucocorticoid (GC) doses

were maintained to establish baseline androstenedione levels.[15]

Weeks 5-24 (Dose Reduction Period): The GC dose was gradually reduced and optimized

to find the lowest possible dose that maintained control of androstenedione levels.[15]

Primary Endpoint: The primary measure of efficacy was the percent change from the

baseline daily GC dose at week 24, while maintaining androstenedione control.[15]
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Caption: Workflow for the Phase 3 CAHtalyst Clinical Trial.

Quantitative Data Summary
Pharmacokinetic Properties of Crinecerfont
The following table summarizes key pharmacokinetic parameters observed in adult patients.

Parameter Value Note

Median Tmax (Time to Cmax) 4 hours [7]

Plasma Protein Binding ≥99.9% [7]

Apparent Volume of

Distribution (Vd)
852 Liters In adults.[7]

Metabolism

Primarily by CYP3A4; lesser

extent by CYP2B6, with minor

contributions from CYP2C8

and CYP2C19.

[7]

Effective Half-life (t½) ~14 hours [7]

Apparent Clearance 3.5 L/h [7]

Excretion

~47.3% recovered in feces

(2.7% as unchanged drug);

~2% in urine.

[7]
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Clinical Efficacy Data (Phase 3 - Adults)
Results from the 24-week CAHtalyst study demonstrated significant improvements in patients

treated with Crinecerfont compared to placebo.

Endpoint Crinecerfont Group Placebo Group P-value

Change in Daily

Glucocorticoid Dose
-27.3% -10.3% <0.001[15]

Patients Achieving

Physiologic GC Dose
62.7%

17.5% (18% in

another source)
<0.001[14][15]

Change in

Androstenedione

Levels (at Week 4)

-299 ng/dL +45.5 ng/dL <0.001[15]

Clinical Efficacy Data (Phase 2 - Adolescents)
A 14-day Phase 2 study in adolescents (ages 14-17) with CAH showed significant reductions in

key hormone markers with a 50 mg twice-daily dose of Crinecerfont.[8][11]

Hormone Marker Percent Reduction from Baseline

Adrenocorticotropic Hormone (ACTH) 57.1%

17-hydroxyprogesterone (17-OHP) 69.5%

Androstenedione (A4) 58.3%

Testosterone (in females) 76.2%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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